molecular formula C15H23NO2S B4771201 N-(2-cycloheptylethyl)benzenesulfonamide

N-(2-cycloheptylethyl)benzenesulfonamide

Cat. No.: B4771201
M. Wt: 281.4 g/mol
InChI Key: WVQCEBHRNIENGW-UHFFFAOYSA-N
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Description

N-(2-cycloheptylethyl)benzenesulfonamide is a chemical reagent intended for research and development purposes. As a benzenesulfonamide derivative, this compound belongs to a class of molecules that have demonstrated significant value in medicinal chemistry and drug discovery research. Benzenesulfonamide analogs are frequently investigated for their potential to interact with various biological targets. For instance, recent studies have explored similar compounds as inhibitors of the HIV-1 capsid (CA) protein, a promising target for new antiviral therapies . Other research has identified specific benzenesulfonamide-hydrazone derivatives that exhibit potent activity against glioblastoma (GBM) cells by interacting with the tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase overexpressed in certain cancers . The benzenesulfonamide moiety is a privileged structure in drug design, often contributing to favorable binding interactions with enzyme active sites. The cycloheptylethyl substituent in this particular compound suggests potential for enhanced lipophilicity and membrane permeability, which are important parameters in optimizing the pharmacokinetic properties of lead molecules. Researchers may find this compound useful as a synthetic intermediate, a building block for constructing more complex molecules, or as a starting point for structure-activity relationship (SAR) studies. This product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(2-cycloheptylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c17-19(18,15-10-6-3-7-11-15)16-13-12-14-8-4-1-2-5-9-14/h3,6-7,10-11,14,16H,1-2,4-5,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQCEBHRNIENGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The substituent on the sulfonamide nitrogen significantly influences molecular properties. Below is a comparison of key derivatives:

Compound Name Substituent on Sulfonamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(2-Cycloheptylethyl)benzenesulfonamide 2-Cycloheptylethyl C₁₅H₂₁NO₂S 279.40* 7-membered cycloalkyl, extended chain
N-Cyclohexylbenzenesulfonamide Cyclohexyl C₁₂H₁₇NO₂S 239.33 6-membered cycloalkyl
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl + 2-methoxyphenyl C₁₅H₁₇NO₃S 299.37 Mixed alkyl-aryl substitution
T0901317 Trifluoroethyl + trifluoromethyl-phenyl C₁₇H₁₃F₆NO₃S 437.35 Fluorinated substituents
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide Cyclohexyl + methyl + amino C₁₃H₁₉N₂O₂S 275.37 Amino functionality, dual substitution

*Calculated based on similar compounds.

Key Observations :

  • The cycloheptylethyl group in the target compound confers greater steric bulk compared to cyclohexyl (6-membered ring) or simple alkyl chains (e.g., ethyl). This may reduce solubility in polar solvents but enhance lipid membrane permeability .

Comparison :

  • Fluorinated analogs like T0901317 demand specialized reagents (e.g., trifluoroethylating agents), whereas cycloalkyl derivatives utilize commercially available cyclic amines .

Physicochemical Properties

Solubility and Lipophilicity
  • N-Cyclohexylbenzenesulfonamide : Moderate lipophilicity (logP ~2.5*), soluble in organic solvents like DCM .
  • T0901317 : High logP (~4.0*) due to fluorinated groups, favoring membrane penetration but limiting aqueous solubility .
  • This compound : Predicted logP ~3.5–4.0*, balancing lipophilicity and steric hindrance.
Crystallography and Stability
  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide crystallizes in monoclinic systems (e.g., P2₁/c), with hydrogen bonding via sulfonamide oxygen .

Inference for this compound :

  • The cycloheptylethyl group may enhance binding to hydrophobic pockets in proteins but could reduce solubility in physiological environments.
  • Potential applications include enzyme inhibition or as a precursor in medicinal chemistry, akin to fluorinated or amino-substituted analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-cycloheptylethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, sulfonamides are often prepared by reacting benzenesulfonyl chloride with amines (e.g., 2-cycloheptylethylamine). Reaction optimization includes controlling temperature (0–25°C), using bases like triethylamine to neutralize HCl byproducts, and solvents such as dichloromethane for improved solubility. Multi-step protocols, as seen in similar compounds, may require purification via column chromatography .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical for confirming the structure. 1^1H NMR identifies proton environments (e.g., cycloheptyl CH2_2 groups at δ 1.2–1.8 ppm, sulfonamide NH at δ 5–6 ppm). Infrared (IR) spectroscopy verifies sulfonamide S=O stretches (~1350 cm1^{-1} and 1150 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodology : Solubility is tested in solvents (e.g., DMSO, water, ethanol) via gravimetric analysis. Stability studies involve HPLC monitoring under varying pH (4–9) and temperatures (4–37°C). Hydrolytic stability of the sulfonamide bond is assessed using phosphate buffers .

Advanced Research Questions

Q. How does the cycloheptylethyl substituent influence the compound’s biological activity compared to other alkyl chains?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs (e.g., cyclohexyl vs. cycloheptyl substituents). Biological assays (e.g., antimicrobial IC50_{50}, enzyme inhibition) are paired with computational modeling (docking studies) to evaluate steric/electronic effects. Cycloheptyl’s larger ring may enhance hydrophobic interactions with target proteins .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodology : Use controlled dose-response experiments (e.g., 0.1–10 µM ranges) and standardized assays (e.g., consistent cell lines or enzyme sources). For example, in perfusion pressure studies, parallel controls and normalization to baseline measurements minimize variability. Cross-validation with orthogonal assays (e.g., fluorescence polarization vs. SPR) clarifies mechanisms .

Q. How can crystallographic data improve the understanding of this compound’s interaction with biological targets?

  • Methodology : Co-crystallization with target proteins (e.g., carbonic anhydrase) using SHELX software for structure refinement. X-ray diffraction data (resolution ≤2.0 Å) reveal binding modes, hydrogen bonds (e.g., sulfonamide NH to active-site zinc), and hydrophobic contacts. Molecular dynamics simulations further validate stability .

Q. What are the challenges in scaling up synthesis while maintaining purity for in vivo studies?

  • Methodology : Optimize catalytic systems (e.g., Pd/C for hydrogenation) and solvent recycling. Purity (>98%) is ensured via preparative HPLC or recrystallization. Stability during scale-up is monitored by TLC and in-process NMR. Toxicity screenings (e.g., Ames test) precede animal trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cycloheptylethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-cycloheptylethyl)benzenesulfonamide

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